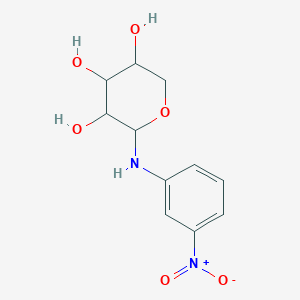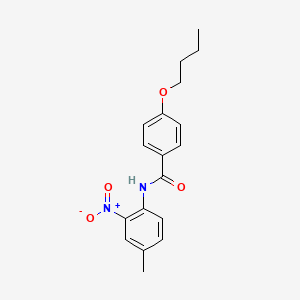
N-(3-nitrophenyl)-beta-D-xylopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-beta-D-xylopyranosylamine, also known as NPX, is a chemical compound that belongs to the class of glycosidase inhibitors. It is commonly used in scientific research for its ability to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates in the body.
作用机制
N-(3-nitrophenyl)-beta-D-xylopyranosylamine inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme, preventing it from breaking down complex carbohydrates. This leads to an accumulation of complex carbohydrates in the body, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine depend on the specific glycosidase enzyme that is inhibited. For example, inhibition of the glycosidase enzyme α-glucosidase can lead to a reduction in blood glucose levels, making N-(3-nitrophenyl)-beta-D-xylopyranosylamine a potential treatment for diabetes. Inhibition of other glycosidase enzymes can have different effects, such as reducing the growth of cancer cells or inhibiting viral replication.
实验室实验的优点和局限性
One of the main advantages of using N-(3-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its specificity for glycosidase enzymes. This allows researchers to selectively inhibit specific enzymes and study their biological effects. However, N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(3-nitrophenyl)-beta-D-xylopyranosylamine. One area of research is the development of new drugs and therapies based on the inhibition of specific glycosidase enzymes. Another area of research is the development of new synthesis methods for N-(3-nitrophenyl)-beta-D-xylopyranosylamine that improve its yield and solubility. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in various diseases and conditions.
Conclusion:
In conclusion, N-(3-nitrophenyl)-beta-D-xylopyranosylamine is a glycosidase inhibitor that is widely used in scientific research. Its ability to selectively inhibit specific glycosidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. While N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, its potential applications in the development of new drugs and therapies make it an important area of research for the future.
合成方法
The synthesis of N-(3-nitrophenyl)-beta-D-xylopyranosylamine involves the reaction of 3-nitrophenyl-β-D-xylopyranoside with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to form N-(3-nitrophenyl)-beta-D-xylopyranosylamine. The yield of the synthesis process is typically around 50%.
科学研究应用
N-(3-nitrophenyl)-beta-D-xylopyranosylamine is widely used in scientific research as a glycosidase inhibitor. It is commonly used to study the role of glycosidase enzymes in various biological processes, such as the breakdown of complex carbohydrates in the body. N-(3-nitrophenyl)-beta-D-xylopyranosylamine is also used in the development of new drugs and therapies for diseases such as cancer, diabetes, and viral infections.
属性
IUPAC Name |
2-(3-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBXOWFOCKWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=CC=C2)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)amino]oxane-3,4,5-triol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)